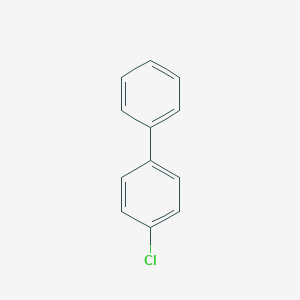

4-氯联苯

概述

描述

4-Chlorobiphenyl, also known as 4-chlorobenzene, is an aromatic compound with the chemical formula C6H4Cl. It is a chlorinated biphenyl, which is a type of polychlorinated biphenyl (PCB). 4-Chlorobiphenyl is a colorless, crystalline solid that is insoluble in water and has a sweet, pungent odor. It is used in various industrial applications, such as in the production of dyes, pharmaceuticals, and plastics. It is also a common environmental contaminant, as it is often released into the environment through industrial processes.

科学研究应用

环境生物修复

4-氯联苯: 是一种多氯联苯 (PCB) 的类型,对环境和健康构成重大风险。 研究表明,某些细菌菌株,如假单胞菌属 CB-3 菌株和黄杆菌属 CD-2 菌株,可以有效降解 4-氯联苯,这表明它们在污染场地生物修复中具有潜在应用 . 这些菌株可以将 4-氯联苯分解成危害较小的化合物,使其成为清理污染环境的宝贵工具。

代谢研究

研究人员利用 4-氯联苯来了解卤代联苯的代谢途径。 肝微粒体对 4-氯联苯的代谢显著增强,这一点受到某些诱导剂的影响,这对理解环境毒素的代谢过程具有意义 . 这项研究可以更好地了解生物体如何处理和解毒有害物质。

光催化降解

用二氧化钛在紫外线照射下光催化降解 4-氯联苯是另一个令人关注的领域。 该过程受各种环境因素的影响,包括 4-氯联苯的初始浓度、二氧化钛的含量和紫外光的强度 . 这种应用对于开发减少多氯联苯在水系统中持久性的方法至关重要。

作用机制

Mode of Action

The 4-Chlorobiphenyl group is known to enable a second mode of action based on inhibition of the bacterial transglycosylase enzyme . This interaction with its targets results in significant changes, including the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Biochemical Pathways

4-Chlorobiphenyl is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catechol-like ring . The degradation pathway involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .

Result of Action

Exposure to 4-Chlorobiphenyl can lead to skin, eye, mucous membrane, and upper respiratory tract irritation . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons and play a role in cell-cycle regulation .

Action Environment

4-Chlorobiphenyl is very unreactive, and its reactivity decreases as more of its hydrogen atoms are replaced with halogen atoms . It is insoluble in water , which can influence its action, efficacy, and stability in different environmental contexts. Furthermore, it is considered a persistent organic pollutant due to its environmental persistence and potential toxicity .

安全和危害

4-Chlorobiphenyl can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

While there is limited information available on the future directions of 4-Chlorobiphenyl, it is part of the broader study of PCBs, which continue to be a focus of environmental and health research due to their persistence in the environment and potential health effects.

Relevant Papers Several papers have been published on 4-Chlorobiphenyl, covering topics such as its metabolism , reaction mechanisms , and biodegradation . These papers provide valuable insights into the properties and behaviors of 4-Chlorobiphenyl.

生化分析

Biochemical Properties

4-Chlorobiphenyl is metabolized by various enzymes, proteins, and other biomolecules. It is initially degraded by a strain of Pseudomonas to accumulate 4-chlorobenzoate (4CBA), which is further oxidized by a strain of Comamonas . A gene cluster of biphenyl metabolism was found in the genome of the Pseudomonas strain, and a dechlorination gene cluster and a gene cluster of protocatechuate (PCA) metabolic were found in the genome of the Comamonas strain . These gene clusters are supposed to be involved in 4-Chlorobiphenyl degradation .

Cellular Effects

The exposure to 4-Chlorobiphenyl has been shown to decrease the growth of certain bacterial strains on glucose, and cells exhibit irregular outer membranes, a larger periplasmic space, and electron-dense granules in the cytoplasm . Additionally, lysis of cells was observed during incubation with 4-Chlorobiphenyl .

Molecular Mechanism

The metabolic activation of 4-Chlorobiphenyl proceeds via parahydroxylation and oxidation to the ortho 3,4-quinone, the ultimate carcinogen . This is the first report to demonstrate that specific PCB metabolites possess initiating activity in the rodent liver in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chlorobiphenyl change over time. For instance, the metabolism of 4-Chlorobiphenyl by hepatic microsomes is greatly enhanced by in vivo pretreatment of rats with certain compounds .

Dosage Effects in Animal Models

In animal models, the effects of 4-Chlorobiphenyl vary with different dosages. For example, monohydroxy (400 μmol/kg), dihydroxy (200 μmol/kg), and quinone (100 μmol/kg) metabolites of 4-Chlorobiphenyl were evaluated for their initiating activity in Fischer 344 male rats .

Metabolic Pathways

4-Chlorobiphenyl is involved in various metabolic pathways. It is degraded similarly to biphenyl, with 2,3-dioxygenation at the unsubstituted biphenyl ring, followed by rearomatization, and cleavage of this catachol-like ring .

属性

IUPAC Name |

1-chloro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNLURCHDRMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040300 | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

556 °F at 760 mmHg (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

2051-62-9 | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA22Z3NGLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171.9 °F (NTP, 1992) | |

| Record name | 4-CHLOROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

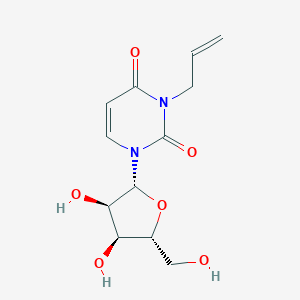

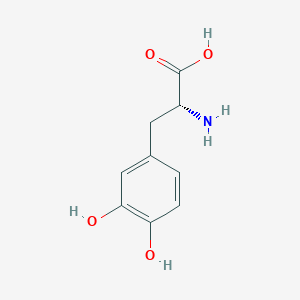

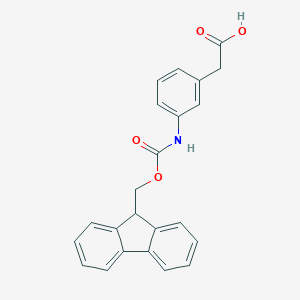

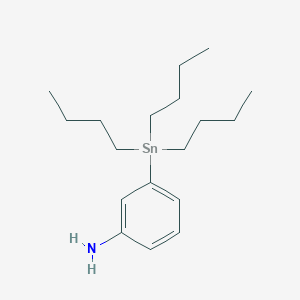

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Chlorobiphenyl interact with biological systems and what are the downstream effects?

A1: 4-Chlorobiphenyl primarily undergoes biotransformation via cytochrome P450 enzymes in the liver, yielding hydroxylated metabolites. [] This process often involves the formation of arene oxide intermediates, which are highly reactive and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins. [, , , ] This binding can disrupt cellular functions and potentially lead to adverse effects such as genotoxicity and carcinogenicity. [, ]

Q2: Are there specific metabolites of 4-Chlorobiphenyl that raise particular concern?

A2: Yes, research points to 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl) as a critical metabolite. This compound readily undergoes methylation and subsequent sulfation or glucuronidation. [] Importantly, 3′,4′-di-OH-3 can be further oxidized to form reactive quinone species, known for their toxicity. [, ]

Q3: How does the presence of 4-Chlorobiphenyl impact prostaglandin production?

A3: Studies indicate that certain hydroxylated metabolites of 4-Chlorobiphenyl, particularly the dihydroxy forms, can act as cosubstrates for prostaglandin H synthase (PGHS). [, ] This interaction leads to the oxidation of these metabolites into reactive quinones, potentially contributing to cellular damage. [, ] Interestingly, in vivo studies show that exposure to 4-Chlorobiphenyl-2’,5’-hydroquinone elevates PGE2 levels in rat kidneys, potentially linked to increased macrophage activity. []

Q4: What is the molecular formula and weight of 4-Chlorobiphenyl?

A4: 4-Chlorobiphenyl is represented by the molecular formula C12H9Cl and has a molecular weight of 188.64 g/mol.

Q5: Can 4-Chlorobiphenyl be broken down in the environment?

A5: Yes, several bacterial species demonstrate the ability to degrade 4-Chlorobiphenyl. This degradation process often involves the compound's transformation into 4-chlorobenzoic acid, which can be further metabolized. [, , , , , ] Certain bacterial strains, harboring specific plasmids, showcase complete mineralization capabilities, breaking down 4-Chlorobiphenyl into carbon dioxide. [, ]

Q6: Does the degradation of 4-Chlorobiphenyl always have a positive impact on the environment?

A6: Not necessarily. While some degradation pathways lead to complete mineralization, others generate metabolites with their own toxicity concerns. One example is the potential formation of protoanemonin, a potent antimicrobial compound, during 4-Chlorobiphenyl degradation. []

Q7: What analytical methods are employed to study 4-Chlorobiphenyl and its metabolites?

A7: Research utilizes various analytical techniques for characterizing 4-Chlorobiphenyl and its degradation products. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for identifying and quantifying 4-Chlorobiphenyl and its metabolites in various matrices. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, provides detailed analysis of 4-Chlorobiphenyl metabolites, particularly hydroxylated forms. [, , ]

- High-Resolution Mass Spectrometry (HRMS): This technique offers high mass accuracy and resolution, enabling comprehensive metabolite profiling of 4-Chlorobiphenyl in complex biological samples. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR aids in elucidating the structures of 4-Chlorobiphenyl metabolites, providing insights into their chemical properties and potential for further transformations. []

Q8: How does ultraviolet (UV) radiation affect 4-Chlorobiphenyl?

A8: 4-Chlorobiphenyl undergoes photodegradation upon exposure to UV light. This process predominantly involves dechlorination, leading to the formation of biphenyl and other lower hydrocarbons. [, , , ]

Q9: Does the position of the chlorine atom on the biphenyl ring influence its biodegradation?

A9: Yes, the position of the chlorine atom significantly impacts the biodegradation rate. Studies show that 4-Chlorobiphenyl degrades faster than its 2- and 3-chloro isomers. []

Q10: How does chlorine substitution on the biphenyl ring compare to fluorine substitution in terms of impacting planarity and biological activity?

A10: While both chlorine and fluorine substitutions influence the planarity of biphenyl derivatives, chlorine exhibits a more pronounced effect. Specifically, ortho-chlorination significantly reduces co-planarity compared to ortho-fluorination. [] This difference arises from the larger size of chlorine and its impact on internal ring angle distortion. These structural variations ultimately influence the biological activity and metabolic fate of these compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)

![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)